molecular formula C13H19N3O4 B2906104 5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 2171296-03-8

5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B2906104
CAS No.: 2171296-03-8
M. Wt: 281.312
InChI Key: NQDGRKUDBOMPHX-UHFFFAOYSA-N
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Description

5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The tert-butoxycarbonyl (Boc) group is introduced through a Boc-protection strategy, which involves reacting the amine group with di-tert-butyl dicarbonate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control over reaction conditions. This method allows for precise temperature and pressure control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazolopyridines.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Pyrazolopyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Indole derivatives: These compounds are structurally related and are known for their diverse biological activities.

Uniqueness: 5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid stands out due to its specific substitution pattern and the presence of the Boc-protected amine group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-7-5-16(12(19)20-13(2,3)4)6-8-9(7)14-15-10(8)11(17)18/h7H,5-6H2,1-4H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDGRKUDBOMPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=C1NN=C2C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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